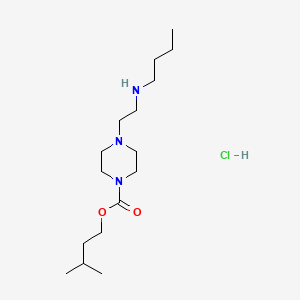
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butylaminoethyl group and an isopentyl ester. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Butylaminoethyl Group: The piperazine ring is then reacted with butylamine and ethylene oxide to introduce the butylaminoethyl group.
Esterification: The carboxylic acid group is esterified with isopentyl alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted piperazine derivatives.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the isopentyl ester group, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
24269-81-6 |
|---|---|
分子式 |
C16H34ClN3O2 |
分子量 |
335.9 g/mol |
IUPAC 名称 |
3-methylbutyl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H33N3O2.ClH/c1-4-5-7-17-8-9-18-10-12-19(13-11-18)16(20)21-14-6-15(2)3;/h15,17H,4-14H2,1-3H3;1H |
InChI 键 |
QPBIMULGRAPWHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCN1CCN(CC1)C(=O)OCCC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


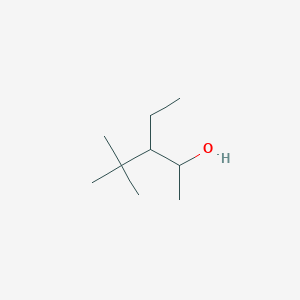

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
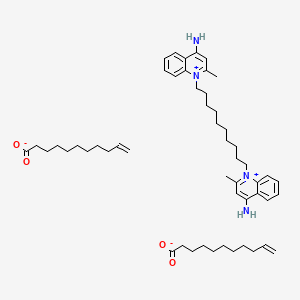
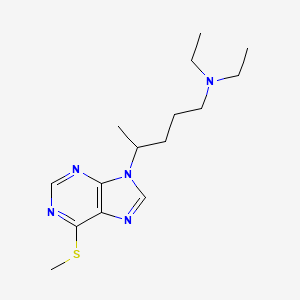
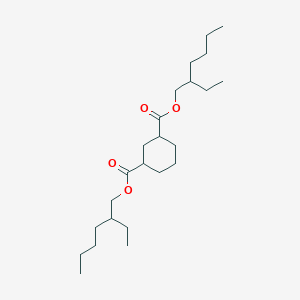
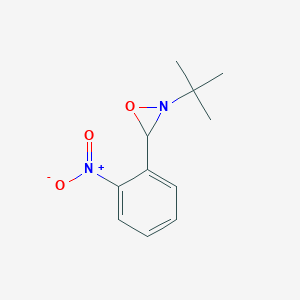
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
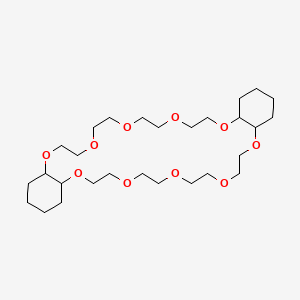
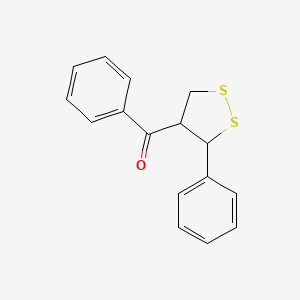
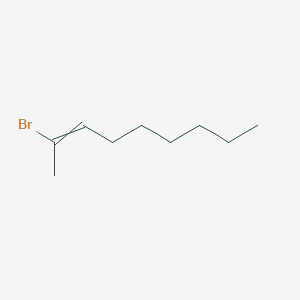

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
